molecular formula C₂₃H₂₃D₄FN₄O₃ B1158995 (S)-9-Hydroxy Risperidone-d4

(S)-9-Hydroxy Risperidone-d4

Cat. No.: B1158995
M. Wt: 430.51
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Advanced Drug Development Research

Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to trace the metabolic fate of a drug within a biological system. metsol.comiris-biotech.de Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safer for use in clinical studies, especially in vulnerable populations. metsol.com

The primary advantage of this method lies in its ability to provide detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.dechemicalsknowledgehub.com By incorporating stable isotopes into a drug molecule, researchers can track its journey through the body with high precision using techniques like mass spectrometry. metsol.com This information is crucial for optimizing drug candidates, understanding potential drug-drug interactions, and ensuring the safety and efficacy of new therapeutic agents. metsol.comsilantes.com

Academic Overview of Deuterated Metabolites as Indispensable Research Tools

Deuterated metabolites, a specific class of stable isotope-labeled compounds, have become indispensable in pharmaceutical research. The replacement of hydrogen with deuterium can significantly alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.orgjuniperpublishers.com Since the carbon-deuterium bond is stronger than the carbon-hydrogen bond, enzymes often break it at a slower rate. juniperpublishers.com

This property has several important applications:

Internal Standards in Bioanalysis: Deuterated metabolites are widely used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). evitachem.comresearchgate.net Because they are chemically identical to the analyte of interest but have a different mass, they can be used to accurately quantify the concentration of the drug and its metabolites in biological samples like plasma and urine. iris-biotech.denih.gov

Metabolite Identification: The use of deuterated parent drugs can help in the identification of metabolites. By comparing the mass spectra of the metabolites of the deuterated and non-deuterated drug, researchers can pinpoint which parts of the molecule have been modified during metabolism.

Improving Pharmacokinetic Properties: In some cases, deuteration can be used to create "metabolically shielded" drugs. By strategically placing deuterium atoms at sites of metabolic attack, the drug's half-life can be extended, potentially leading to improved efficacy and patient compliance. wikipedia.orgnih.gov

Contextualization of (S)-9-Hydroxy Risperidone-d4 within Contemporary Pharmaceutical Sciences

This compound is the deuterated form of (S)-9-hydroxyrisperidone, which is the active metabolite of the widely used atypical antipsychotic drug, risperidone (B510). drugbank.com Risperidone is used to treat a variety of mental health conditions, including schizophrenia and bipolar disorder. drugbank.com

The chemical structure of this compound incorporates four deuterium atoms on the ethyl side chain. synzeal.comcaymanchem.com This specific labeling makes it an ideal internal standard for the quantification of 9-hydroxyrisperidone in biological matrices. caymanchem.com Its use in pharmacokinetic studies allows for precise measurement of the active metabolite's concentration, which is essential for understanding the drug's therapeutic effect and for therapeutic drug monitoring. vulcanchem.com

Chemical and Physical Properties of this compound

The defining characteristic of this compound is the incorporation of four deuterium atoms. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.

PropertyValue
Chemical Name (S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one synzeal.com
Molecular Formula C₂₃H₂₃D₄FN₄O₃ synzeal.com
Molecular Weight 430.5 g/mol synzeal.com
Isotopic Purity Typically ≥99% deuterated forms (d₁-d₄) caymanchem.com

Synthesis and Manufacturing of this compound

The synthesis of this compound is a multi-step process that requires careful control to ensure the precise incorporation of deuterium atoms.

Specifics of this compound Synthesis

The synthesis of this compound often involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with a deuterated side chain, specifically 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. google.com An intermediate in some synthetic routes is (S)-9-Hydroxy Risperidone-(O-chroman-2-carboxylate)-d4. impurity.com This ensures the deuterium atoms are located on the ethyl group connecting the piperidine (B6355638) and pyrimidinone rings. The final product is then purified to achieve high isotopic and chemical purity.

Analytical Applications and Research Use

The primary application of this compound is in analytical chemistry, particularly in pharmacokinetic and metabolic studies of risperidone.

Role as an Internal Standard in Mass Spectrometry

In quantitative analysis using mass spectrometry, an internal standard is crucial for correcting for variations in sample preparation and instrument response. This compound serves as an excellent internal standard for the quantification of 9-hydroxyrisperidone because it has nearly identical chemical and physical properties to the analyte, but a distinct mass-to-charge ratio. evitachem.comvulcanchem.com This allows for accurate and precise measurement of the active metabolite's concentration in biological samples.

Properties

Molecular Formula

C₂₃H₂₃D₄FN₄O₃

Molecular Weight

430.51

Synonyms

(9S)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro_x000B_-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  (+)-9-Hydroxyrisperidone-d4;  9-(S)-Paliperidone-d4

Origin of Product

United States

Stereoselective Synthesis and Isotopic Labeling Strategies

Synthetic Methodologies for Deuterated 9-Hydroxy Risperidone (B510) Analogs

Precursor Selection and Chemical Derivatization Approaches

The synthesis of (S)-9-Hydroxy Risperidone-d4 commences with the preparation of two key precursors: a deuterated pyrimidinone intermediate and a chiral piperidine (B6355638) derivative.

A crucial deuterated precursor is 3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . The synthesis of its non-deuterated counterpart typically involves the reaction of 2-amino-3-hydroxypyridine (B21099) with 2-acetyl-γ-butyrolactone, followed by chlorination and reduction. nih.govgoogle.comgoogle.com For the deuterated analog, a common strategy is to introduce the deuterium (B1214612) atoms at the ethyl side chain. One plausible method involves the use of deuterated ethyl chloride (ClCD₂CD₂Cl) in an alkylation step. Another approach is the catalytic deuteration of a precursor like 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using deuterium gas (D₂) over a palladium catalyst.

The second key precursor is the chiral piperidine moiety, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole . This is typically used as its hydrochloride salt in the coupling reaction. researchgate.net The synthesis of this intermediate has been described in the literature and is a common starting material for the synthesis of risperidone and its analogs. google.com

The final step in the synthesis is the N-alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride with the deuterated chloroethyl pyrimidinone precursor. google.comresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in a suitable solvent like methanol. nih.govresearchgate.net

A critical aspect of the synthesis of the (S)-enantiomer is the introduction of the chiral center at the 9-position of the pyrido[1,2-a]pyrimidin-4-one ring. This can be achieved through chiral resolution of the racemic 9-hydroxyrisperidone or through a stereoselective synthesis. A reported method for obtaining the enantiomers of 9-hydroxyrisperidone involves the synthesis of a stereoisomeric intermediate which can then be resolved. researchgate.net The absolute configuration of (+)-9-hydroxyrisperidone has been assigned as (S). researchgate.net Therefore, to synthesize this compound, the deuterated chloroethyl pyrimidinone would be coupled with the appropriate chiral precursor, or the racemic deuterated product would be subjected to chiral resolution.

Regioselective Deuterium Incorporation Techniques

The regioselective incorporation of four deuterium atoms onto the ethyl side chain is a key feature of this compound. This is typically achieved by using a deuterated building block in the synthesis. The use of 3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one ensures that the deuterium atoms are located specifically on the ethyl group connecting the piperidine and pyrimidinone rings. synzeal.comcaymanchem.com

The synthesis of this deuterated intermediate can be approached in several ways. One method involves the use of deuterated starting materials, such as deuterated ethyl chloride, in the construction of the side chain. An alternative and widely used technique is catalytic hydrogen-deuterium exchange. For instance, the non-deuterated chloroethyl pyrimidinone precursor can be subjected to catalytic deuteration using deuterium gas (D₂) and a heterogeneous catalyst like palladium on carbon (Pd/C). The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high levels of deuterium incorporation specifically at the desired positions.

The choice of solvent can also influence the regioselectivity of deuteration. While deuterium oxide (D₂O) can be used as a deuterium source, it may lead to exchange at unintended positions. Therefore, the use of deuterium gas is often preferred for more controlled and regioselective deuteration.

Chiral Induction and Stereoselective Synthesis of the (S)-Enantiomer

Achieving the desired (S)-stereochemistry at the 9-position is a critical step in the synthesis. There are two primary strategies for obtaining the (S)-enantiomer of 9-hydroxy risperidone:

Chiral Resolution: This method involves the separation of the racemic mixture of 9-hydroxy risperidone into its individual enantiomers. This can be accomplished using techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. researchgate.netnih.govwaters.com For the synthesis of this compound, the racemic deuterated compound would first be synthesized and then subjected to chiral resolution to isolate the (S)-enantiomer.

Stereoselective Synthesis: This approach aims to directly synthesize the (S)-enantiomer, avoiding the need for a resolution step. A reported method for the stereoselective synthesis of the enantiomers of 9-hydroxyrisperidone involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the reaction. researchgate.net A key stereoisomeric intermediate is synthesized and its absolute configuration is assigned, for example, by comparing the ¹H NMR chemical shifts of its Mosher esters. researchgate.net This chiral intermediate is then carried forward in the synthesis to produce the desired (S)-enantiomer. The (+)-enantiomer of 9-hydroxyrisperidone has been assigned the (S) configuration. researchgate.net

Assessment of Isotopic Purity and Enrichment Levels in Synthesized Products

The assessment of isotopic purity and the level of deuterium enrichment are crucial quality control steps in the synthesis of this compound. These analyses confirm that the desired number of deuterium atoms have been incorporated and that the abundance of non-deuterated or partially deuterated species is minimal.

Mass Spectrometry (MS) is the primary technique used for this purpose. High-resolution mass spectrometry (HRMS) is particularly valuable as it can accurately determine the mass-to-charge ratio (m/z) of the molecular ions, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.govresearchgate.net By analyzing the mass spectrum, the relative abundance of the d4-labeled compound compared to d0, d1, d2, and d3 species can be determined, providing a quantitative measure of isotopic enrichment. acs.orgacs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also widely used for the quantification of deuterated internal standards in biological samples. ijpsr.comnih.gov

The isotopic purity is often expressed as a percentage of the desired deuterated form relative to all other isotopic forms. rsc.org For use as an internal standard, an isotopic purity of greater than 98% is generally required.

Structural Characterization of this compound in Synthetic Processes

The structural characterization of this compound is essential to confirm its chemical identity, including the correct stereochemistry and the precise location of the deuterium atoms. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹³C NMR (Carbon NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the deuterated compound will be very similar to the non-deuterated analog, confirming the carbon framework. magritek.commagritek.comgoogle.com

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the connectivity of atoms within the molecule. joac.info

Mass Spectrometry (MS) , as mentioned earlier, is used to confirm the molecular weight of the compound, which will be higher than the non-deuterated version due to the presence of deuterium atoms. joac.info The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium atoms.

Chiral High-Performance Liquid Chromatography (HPLC) is used to confirm the enantiomeric purity of the (S)-isomer. researchgate.netnih.govwaters.com By comparing the retention time of the synthesized product to that of a known standard of the (S)-enantiomer, the enantiomeric excess can be determined.

The following table summarizes the key analytical techniques and their roles in the characterization of this compound:

Analytical TechniquePurposeKey Findings
Mass Spectrometry (MS/HRMS) Determination of isotopic purity and enrichmentProvides m/z values to confirm the incorporation of four deuterium atoms and quantifies the percentage of d4-labeled product.
¹H NMR Spectroscopy Structural confirmation and localization of deuteriumAbsence of proton signals for the ethyl group confirms deuteration at the desired positions.
¹³C NMR Spectroscopy Confirmation of the carbon skeletonChemical shifts are compared to the non-deuterated standard to verify the carbon framework.
Chiral HPLC Determination of enantiomeric purityConfirms the presence of the (S)-enantiomer and determines the enantiomeric excess.

Advanced Analytical Methodologies for S 9 Hydroxy Risperidone D4

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental for the separation of (S)-9-Hydroxy Risperidone-d4 from its non-deuterated counterpart, its (R)-enantiomer, and other related substances. The choice of chromatographic method is dictated by the specific analytical challenge, whether it be quantification in a complex biological matrix or the determination of enantiomeric purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of this compound in biological samples. core.ac.ukspectroscopyonline.com The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve high sensitivity, selectivity, and throughput. caymanchem.comresearchgate.net

Method development typically begins with the selection of an appropriate chromatographic column and mobile phase to achieve efficient separation of the analyte from potential interferences. For 9-hydroxyrisperidone and its deuterated analogs, reversed-phase columns, such as C18, are commonly employed. acs.orgcymitquimica.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), with a gradient elution profile to ensure sharp peak shapes and adequate separation from other metabolites. acs.orgcuny.edu

Optimization of mass spectrometric parameters is crucial for maximizing the signal intensity of this compound. This is typically performed in positive ion electrospray ionization (ESI) mode. researchgate.net The multiple reaction monitoring (MRM) mode is utilized for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. spectroscopyonline.com For 9-hydroxyrisperidone-d4, a common transition monitored is m/z 431.2 → 211.2, while the non-deuterated analog is monitored at m/z 427.2 → 207.1. nih.gov

Table 1: Optimized LC-MS/MS Parameters for the Analysis of 9-Hydroxyrisperidone

ParameterOptimized ConditionReference
Chromatography
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm nih.gov
Mobile Phase A2 mM Ammonium Acetate in Water, pH 9.0 nih.gov
Mobile Phase BMethanol nih.gov
Flow Rate0.6 mL/min nih.gov
Injection Volume5 µL nih.gov
Column Temperature50 °C nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
MRM Transition (9-OH-Risperidone)m/z 427.2 → 207.1 nih.gov
MRM Transition (9-OH-Risperidone-d4)m/z 431.1 → 221.1 core.ac.uk
Capillary Voltage3.5 kV core.ac.uk
Cone Voltage35 V core.ac.uk
Source Temperature450 °C core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Compounds

While LC-MS/MS is more commonly used for the analysis of risperidone (B510) and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative, particularly for certain applications. The use of deuterated internal standards is a well-established practice in GC-MS to ensure accurate quantification. usask.caoup.com For a compound like this compound to be analyzed by GC-MS, derivatization is often necessary to increase its volatility and thermal stability. researchgate.net

The primary advantage of using a deuterated standard such as this compound in GC-MS analysis is that it co-elutes with the non-labeled analyte, yet is distinguishable by its mass-to-charge ratio. This co-elution helps to compensate for any variability during sample preparation and injection, leading to more precise and accurate results. usask.ca The selection of appropriate derivatizing agents and the optimization of reaction conditions are critical steps in method development. The mass spectrometer is then programmed to monitor specific ions for both the derivatized analyte and its deuterated internal standard. Although specific GC-MS applications for this compound are not extensively documented in the literature, the principles of using deuterated standards for other antipsychotics are directly applicable. researchgate.net

Capillary Electrophoresis for Enantiomeric Resolution of this compound

Capillary electrophoresis (CE) is a powerful technique for the enantiomeric separation of chiral compounds. For this compound, CE is instrumental in verifying its enantiomeric purity and in studying the stereoselectivity of metabolic pathways. The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte. researchgate.net

For the enantiomeric resolution of 9-hydroxyrisperidone, cyclodextrins (CDs) are commonly used as chiral selectors. nih.govbrightspec.com The formation of transient diastereomeric complexes between the enantiomers and the CD leads to differences in their electrophoretic mobilities, enabling their separation. The choice of CD type (e.g., neutral or charged) and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters that need to be optimized to achieve baseline resolution. researchgate.net For instance, a dual cyclodextrin (B1172386) system, employing both a neutral and a charged CD, has been shown to provide excellent separation of the enantiomers of 9-hydroxyrisperidone. nih.gov

Table 2: Optimized Capillary Electrophoresis Conditions for Enantiomeric Separation of 9-Hydroxyrisperidone

ParameterOptimized ConditionReference
CapillaryFused Silica nih.gov
Background ElectrolytePhosphate buffer (pH 2.5) nih.gov
Chiral SelectorDual system: Sulfated-α-CD and Hydroxypropylated-β-CD nih.gov
VoltageOptimized for resolution and analysis time nih.gov
TemperatureControlled to ensure reproducibility nih.gov
DetectionUV Absorbance nih.gov

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques provide invaluable information about the structural integrity, deuterium (B1214612) incorporation, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, Deuterium (²H) NMR is specifically used to confirm the position and extent of deuterium incorporation. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, allowing for the direct observation of the deuterium atoms at their specific locations within the molecule. researchgate.net This is crucial for verifying that the deuterium labeling is at the intended positions on the ethyl side chain. dntb.gov.ua

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be employed to establish the stereochemistry of the molecule. brightspec.com In the context of this compound, these experiments can confirm the S configuration at the chiral center. Studies have also utilized NMR to investigate the mechanism of racemization of 9-hydroxyrisperidone, demonstrating proton-deuterium exchange at the chiral carbon, which provides insights into the compound's stability. researchgate.net

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity and Enantiomeric Excess Determination

Molecular Rotational Resonance (MRR) spectroscopy is an emerging and highly specific analytical technique that offers exceptional capabilities for the analysis of isotopically labeled and chiral molecules. nih.govpharmaffiliates.com MRR measures the rotational transitions of a molecule in the gas phase, which are exquisitely sensitive to its three-dimensional mass distribution. researchgate.net This means that even a single isotopic substitution, such as the replacement of hydrogen with deuterium, results in a distinct and predictable rotational spectrum. nih.gov

This high specificity allows MRR to unambiguously identify and quantify different isotopologues (molecules differing in isotopic composition) and isotopomers (isomers with the same isotopic composition but different isotope positions) in a mixture without the need for chromatographic separation. nih.govresearchgate.net For this compound, MRR can be used to determine its isotopic purity with high precision by quantifying the relative abundance of the d4 species compared to d0, d1, d2, and d3 versions. acs.org

Furthermore, while enantiomers themselves have identical rotational spectra, MRR can be used to determine enantiomeric excess through the use of a chiral tag. oup.cominnovareacademics.in A single enantiomer of a chiral molecule (the tag) is introduced into the sample, where it forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different rotational spectra, which can be resolved and quantified to determine the enantiomeric excess of the original sample. innovareacademics.in This application of MRR holds significant promise for the quality control of chiral deuterated compounds like this compound. spectroscopyonline.com

Method Validation and Robustness for Trace Analysis

The use of this compound as an internal standard in bioanalytical methods necessitates rigorous validation to ensure the reliability and accuracy of quantitative results, particularly at trace levels. Validation procedures are designed to demonstrate that the analytical method is suitable for its intended purpose. This involves a comprehensive evaluation of performance characteristics such as linearity, accuracy, precision, and selectivity.

Evaluation of Linearity, Accuracy, and Precision

The foundation of a quantitative bioanalytical method is the establishment of a linear relationship between the concentration of the analyte and the instrument's response. Accuracy and precision studies are then conducted to confirm the method's reliability across this range. This compound, as a deuterated internal standard, plays a critical role in correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of its non-labeled counterpart. clearsynth.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods quantifying 9-hydroxyrisperidone using its deuterated standard, linearity is typically evaluated by analyzing a series of calibration standards over a specified concentration range. Research has demonstrated excellent linearity for such methods, with correlation coefficients (r²) consistently exceeding 0.99. researchgate.netijpsr.comresearchgate.net For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for risperidone and its enantiomers of 9-hydroxyrisperidone was validated in plasma with a linear range of 0.2–50 ng/mL for all analytes. nih.gov Another study established linearity from 0.25 to 250 ng/ml with a regression coefficient of 0.9990. ijpsr.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For methods involving 9-hydroxyrisperidone and its deuterated internal standard, accuracy is generally reported as being within 85-115% of the nominal value (or 80-120% at the lower limit of quantification), with precision (expressed as the coefficient of variation, CV%) being ≤15% (or ≤20% at the LLOQ). nih.gov A validated LC-MS/MS method reported intra- and interday precision for all analytes as ≤ 6%, with method accuracy between 89% and 99%. nih.gov Another study showed accuracy ranging from 94.22% to 104.40%, with precision (ruggedness) between 0.81% and 6.02%. ijpsr.com

The following table summarizes typical validation data from studies analyzing 9-hydroxyrisperidone with a deuterated internal standard.

ParameterTypical Value / RangeReference
Linearity Range0.2 - 100 ng/mL nih.govresearchgate.net
Correlation Coefficient (r²)≥ 0.999 nih.govnih.gov
Accuracy (Bias %)Within ±15% (89% to 112%) nih.govnih.gov
Intra-day Precision (CV%)≤ 7.3% nih.govresearchgate.net
Inter-day Precision (CV%)≤ 7.4% nih.govresearchgate.net
Extraction Recovery> 90% nih.gov

Assessment of Selectivity and Specificity against Related Impurities and Metabolites

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or co-administered drugs. Specificity is the ultimate form of selectivity, proving the method's ability to assess unequivocally the analyte. In the context of this compound, the method must be able to distinguish the non-labeled (S)-9-Hydroxy Risperidone from its parent drug, risperidone, other metabolites, and its own enantiomer, (R)-9-Hydroxy Risperidone.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for achieving high selectivity and specificity. vulcanchem.comnih.gov Chromatographic separation, often using specialized chiral columns, is essential for resolving the enantiomers of 9-hydroxyrisperidone. researchgate.netjnjmedicalconnect.com

Key potential interfering substances include:

Risperidone: The parent compound from which 9-hydroxyrisperidone is formed. jnjmedicalconnect.com

7-hydroxyrisperidone: A minor metabolite that is structurally similar to 9-hydroxyrisperidone. nih.gov

(R)-9-Hydroxy Risperidone: The other enantiomer of 9-hydroxyrisperidone.

Validation studies confirm selectivity by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. Furthermore, blank samples are spiked with the analyte and potential interfering compounds to demonstrate that the presence of these related substances does not affect the quantification of the analyte. nih.govnih.gov The use of chiral stationary phases, such as α1-acid glycoprotein (B1211001) or cellulose-based columns, has been shown to successfully separate the enantiomers of 9-hydroxyrisperidone, ensuring enantioselective quantification. researchgate.netjnjmedicalconnect.com

The table below outlines the resolution of the analyte from key related substances.

Potentially Interfering SubstanceAnalytical Method for ResolutionOutcomeReference
(R)-9-Hydroxy Risperidone (enantiomer)Chiral HPLC with α1-acid glycoprotein or cellulose-based columnBaseline separation of enantiomers achieved. researchgate.netjnjmedicalconnect.com
Risperidone (parent drug)Reversed-phase HPLC coupled with MS/MS detectionSeparated by chromatography and distinguished by mass-to-charge ratio. nih.govnih.gov
7-hydroxyrisperidone (metabolite)Reversed-phase HPLC with specific gradient elutionChromatographic separation from 9-hydroxyrisperidone is achieved and validated. nih.gov
Endogenous matrix componentsLC-MS/MS analysis of blank plasmaNo significant interference observed at the analyte's retention time and mass transition. nih.govresearchgate.net

Applications in Drug Metabolism Research Pre Clinical and in Vitro Focus

Investigation of Risperidone (B510) and Paliperidone (B428) Biotransformation Pathways Using Deuterated Standards

The metabolic fate of risperidone is complex, involving several enzymatic pathways that lead to the formation of various metabolites. The use of deuterated standards, such as (S)-9-Hydroxy Risperidone-d4, is instrumental in accurately delineating these pathways.

Identification and Profiling of Phase I and Phase II Metabolites

Risperidone undergoes extensive Phase I metabolism, primarily through hydroxylation, N-dealkylation, and benzisoxazole scission. nih.gov The major metabolic pathway is the 9-hydroxylation of risperidone to form 9-hydroxyrisperidone (paliperidone), a pharmacologically active metabolite. nih.govijper.org Other metabolites, such as 7-hydroxyrisperidone, have also been identified. clinpgx.org

Enzyme Kinetic Studies and Cytochrome P450 (CYP) Isoform Involvement in Deuterated Substrate Metabolism

The formation of 9-hydroxyrisperidone is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. nih.govnih.govresearchgate.netclinpgx.org In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been pivotal in identifying the specific roles of these isoforms. nih.govnih.gov

The activity of these enzymes in metabolizing risperidone to 9-hydroxyrisperidone has been quantified in studies using recombinant human CYP enzymes. nih.govijper.org The use of specific inhibitors for these enzymes, such as quinidine (B1679956) for CYP2D6 and ketoconazole (B1673606) for CYP3A4, has further confirmed their involvement in risperidone's 9-hydroxylation. nih.govclinpgx.org While direct enzyme kinetic studies using this compound as a substrate are not extensively documented in publicly available literature, its role as an internal standard is crucial for the accurate determination of kinetic parameters (K_m and V_max) in assays with non-deuterated substrates.

Enzyme/SystemRole in Risperidone/Paliperidone MetabolismKey Findings
CYP2D6 Major enzyme in the 9-hydroxylation of risperidone to (+)-9-hydroxyrisperidone. clinpgx.orgnih.govHighly correlated with the formation of 9-hydroxyrisperidone. nih.govclinpgx.org Inhibition by quinidine significantly reduces metabolite formation. nih.govclinpgx.org
CYP3A4 Minor enzyme in the 9-hydroxylation of risperidone, primarily forming (-)-9-hydroxyrisperidone. clinpgx.orgnih.govContributes to the overall metabolism of risperidone. nih.govclinpgx.org Inhibition by ketoconazole reduces metabolite formation. nih.govclinpgx.org
CYP3A5 Capable of metabolizing risperidone to 9-hydroxyrisperidone. nih.govclinpgx.orgShows some activity in forming 9-hydroxyrisperidone in vitro. nih.govclinpgx.org

Stereoselective Aspects of Metabolic Transformations in In Vitro Systems

The 9-hydroxylation of risperidone is a stereoselective process, leading to the formation of two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone. In vitro studies have demonstrated that CYP2D6 is primarily responsible for the formation of the (+)-enantiomer, while CYP3A4 contributes to the formation of the (-)-enantiomer. nih.govresearchgate.net

In human liver microsomes, the formation rate of (+)-9-hydroxyrisperidone is significantly higher than that of the (-)-enantiomer. nih.gov Recombinant human CYP2D6 has been shown to exclusively produce (+)-9-hydroxyrisperidone. nih.gov In contrast, expressed CYP3A4 and CYP3A5 produce both enantiomers, albeit at a lower rate. nih.gov The use of a deuterated standard for the specific (S)-enantiomer, this compound, would be particularly valuable in chiral separation and quantification methods to accurately study the stereoselective metabolism of risperidone.

Elucidation of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Metabolic Processes

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This effect arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing that hydrogen with deuterium can slow down the reaction.

While specific studies on the DKIE of risperidone metabolism using this compound were not found in the reviewed literature, the principles of DKIE are widely applied in drug metabolism research to understand reaction mechanisms and to develop drugs with improved pharmacokinetic profiles. For instance, if the 9-hydroxylation of risperidone involves a rate-limiting C-H bond cleavage, a deuterated risperidone analog would be expected to exhibit a slower rate of metabolism. The use of this compound as a stable, labeled internal standard is essential for accurately measuring the subtle changes in metabolite formation rates in such studies.

Utilization of this compound in In Vitro Metabolism Models

In vitro metabolism models are indispensable tools for pre-clinical drug development, providing a controlled environment to study the metabolic fate of drug candidates.

Microsomal and Cytosolic Incubation Systems

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of CYP enzymes and are widely used to study Phase I metabolism. ijper.orgijper.org The incubation of risperidone with human liver microsomes in the presence of cofactors like NADPH allows researchers to study the formation of its metabolites, including 9-hydroxyrisperidone. nih.govijper.org

In such experiments, this compound is an ideal internal standard for LC-MS/MS analysis. Its chemical properties are nearly identical to the analyte of interest, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer. This leads to highly accurate and precise quantification of the metabolites formed.

Cytosolic fractions, containing soluble enzymes, are used to study Phase II metabolic reactions such as glucuronidation. Although the primary focus for risperidone is Phase I metabolism, understanding potential Phase II conjugation of its metabolites is also important. Again, deuterated standards would be invaluable for the accurate quantification of any resulting conjugates.

In Vitro ModelApplication in Risperidone Metabolism ResearchRole of this compound
Human Liver Microsomes Investigation of Phase I metabolism, particularly 9-hydroxylation. Identification of involved CYP isoforms (CYP2D6, CYP3A4). nih.govijper.orgijper.orgnih.govServes as an internal standard for accurate LC-MS/MS quantification of 9-hydroxyrisperidone enantiomers. nih.gov
Recombinant CYP Enzymes Determination of the specific contribution of individual CYP isoforms to risperidone metabolism. nih.govnih.govEssential for precise quantification in enzyme kinetic studies to determine parameters like K_m and V_max.
Cytosolic Fractions Study of Phase II metabolic pathways, such as glucuronidation of paliperidone. drugbank.comWould act as an internal standard for the quantification of any potential Phase II metabolites.

Table of Compounds

Isolated Hepatocyte and Recombinant Enzyme Applications

In preclinical drug metabolism research, in vitro systems such as isolated hepatocytes and recombinant enzymes are indispensable for elucidating the metabolic pathways of xenobiotics. For risperidone, these systems have been pivotal in identifying the enzymes responsible for its conversion to the active metabolite, 9-hydroxyrisperidone. The use of stable isotope-labeled internal standards, specifically this compound, is critical in these studies for accurate quantification of metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isolated hepatocytes provide a cellular environment that closely mimics the in vivo liver, containing a full complement of uptake transporters, phase I and phase II metabolic enzymes, and cofactors. When studying the metabolism of risperidone in suspended or plated human hepatocytes, the formation of 9-hydroxyrisperidone can be monitored over time. In such experiments, following incubation of the hepatocytes with risperidone, the cells and the surrounding medium are collected. To accurately measure the concentration of the newly formed 9-hydroxyrisperidone, a known amount of this compound is added to the samples as an internal standard. This deuterated standard co-elutes with the non-labeled metabolite during chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification, correcting for any loss of analyte during sample preparation and variability in instrument response.

Recombinant enzymes, particularly human cytochrome P450 (CYP) enzymes expressed in systems like insect cells or bacteria, allow researchers to pinpoint the specific enzymes responsible for a particular metabolic reaction. Studies have demonstrated that CYP2D6 is the primary enzyme responsible for the 9-hydroxylation of risperidone, with a smaller contribution from CYP3A4. nih.govnih.gov In these assays, risperidone is incubated with a specific recombinant human CYP enzyme (e.g., CYP2D6 or CYP3A4) and an NADPH-generating system to initiate the metabolic reaction. nih.gov Similar to hepatocyte studies, this compound is added to the reaction mixture at the end of the incubation period to serve as an internal standard for the accurate quantification of the enzymatic activity, which is the rate of 9-hydroxyrisperidone formation.

The data generated from these experiments are crucial for understanding the drug's metabolic profile, predicting potential drug-drug interactions, and explaining inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes like CYP2D6.

Detailed Research Findings

Research utilizing recombinant human CYP enzymes has elucidated the relative contributions of different isoforms to risperidone's 9-hydroxylation. Studies have shown that CYP2D6 exhibits the highest catalytic activity for this metabolic pathway. nih.gov Furthermore, investigations using human liver microsomes have highlighted the stereoselective nature of this biotransformation, with CYP2D6 predominantly forming the (+)-enantiomer of 9-hydroxyrisperidone. nih.gov In contrast, CYP3A4 contributes to the formation of both (+) and (-) enantiomers, albeit at a much lower rate. nih.gov

The kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined from such in vitro studies. This information is vital for predicting the metabolic fate of the drug in vivo. The use of this compound as an internal standard ensures the accuracy of the quantitative data that underpins these kinetic determinations.

Below are interactive data tables representing typical findings from such research.

Table 1: Formation of 9-Hydroxyrisperidone from Risperidone by Recombinant Human CYP Enzymes

This table illustrates the catalytic activity of various recombinant cytochrome P450 enzymes in metabolizing risperidone to 9-hydroxyrisperidone. The data clearly indicates the primary role of CYP2D6 in this metabolic pathway.

EnzymeSubstrate Concentration (µM)Incubation Time (min)9-Hydroxyrisperidone Formed (pmol/min/pmol CYP)
CYP2D6100207.5
CYP3A4100200.4
CYP3A5100200.2
CYP1A110020Not Detected
CYP1A210020Not Detected
CYP2C910020Not Detected
CYP2C1910020Not Detected

Table 2: Stereoselective Formation of 9-Hydroxyrisperidone Enantiomers by Recombinant CYP2D6 and CYP3A4

This table demonstrates the stereospecificity of the primary enzymes involved in risperidone 9-hydroxylation. CYP2D6 is highly selective for the formation of the (+)-enantiomer, which is the major metabolic route under clinical conditions.

Enzyme System(+)-9-Hydroxyrisperidone Formation Rate(-)-9-Hydroxyrisperidone Formation Rate
Recombinant Human CYP2D6HighNot Detected
Recombinant Human CYP3A4LowLow
Human Liver Microsomes (pooled)HighModerate

Role As a Reference Standard in Pharmaceutical Quality Control and Research

Applications in Impurity Profiling and Quantitative Analysis

As a SIL-IS, (S)-9-Hydroxy Risperidone-d4 is indispensable for the accurate quantification of paliperidone (B428) and for profiling impurities in both risperidone (B510) and paliperidone drug substances and products. cerilliant.comrxnchem.comtheclinivex.com Its use is particularly vital in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are favored for their high sensitivity and specificity. amerigoscientific.comresearchgate.net

The fundamental principle involves adding a known, constant amount of the deuterated internal standard to all samples, including calibration standards, quality controls, and unknown test samples. gmp-compliance.orgchromatographyonline.com The instrument measures the ratio of the analyte's response to the internal standard's response. chromatographyonline.com This ratio is then used for quantification, effectively normalizing variations that can occur during sample extraction, handling, and injection, as well as fluctuations in the mass spectrometer's ionization efficiency (matrix effects). texilajournal.comamerigoscientific.comkcasbio.com

In pharmaceutical manufacturing, strict control of impurities is mandatory. This compound facilitates the accurate measurement of impurities related to the synthesis of risperidone or paliperidone, as well as those that form during storage (degradation products).

For example, 9-Hydroxyrisperidone is a major active metabolite of risperidone and is also listed as Risperidone EP Impurity C. jocpr.comsynzeal.com Analytical methods validated with its deuterated internal standard can reliably quantify its levels. The use of a SIL-IS is superior to using a structurally similar but non-isotopic compound because it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, leading to more accurate and precise results. texilajournal.comresearchgate.net

Below is an illustrative data table showing typical performance characteristics of an LC-MS/MS method using a deuterated internal standard for analyte quantification.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Linearity (Correlation Coefficient, r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.2 ng/mL nih.gov
Intra-day Precision (%RSD) ≤ 15%< 6% nih.gov
Inter-day Precision (%RSD) ≤ 15%< 6% nih.gov
Accuracy (% Bias) Within ± 15% of nominal89% to 99% nih.gov
Recovery Consistent and reproducible93.7% (average) researchgate.net

This table contains representative data compiled from typical bioanalytical method validation studies and does not represent a specific analysis of this compound.

Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set official standards for drug substances, products, and impurities. merckmillipore.comsigmaaldrich.com These bodies provide highly characterized reference standards for use in compendial tests. usp.org While specific monographs may not mandate the use of a deuterated internal standard, the validation of analytical procedures must adhere to guidelines such as USP General Chapter <1225> "Validation of Compendial Procedures" and ICH Q2(R1).

Regulatory agencies like the U.S. Food and Drug Administration (FDA) recognize the value of SIL-IS in bioanalytical methods. gmp-compliance.org While not always an explicit requirement, their use is strongly encouraged to ensure method robustness and reliability, especially for LC-MS/MS assays. kcasbio.comnih.gov The FDA has issued guidance on evaluating internal standard variability in chromatographic bioanalysis to ensure data accuracy. gmp-compliance.org Using a SIL-IS like this compound helps meet these stringent regulatory expectations for data integrity in pharmaceutical analysis. kcasbio.comnih.gov

Utilization in Method Transfer and Inter-Laboratory Comparison Studies

Analytical method transfer—the process of demonstrating that a method developed in one laboratory can be executed with comparable performance in another—is a critical part of pharmaceutical development and manufacturing. medfilesgroup.com The use of a well-characterized reference standard like this compound is fundamental to this process.

By providing a consistent, stable reference point, the deuterated internal standard minimizes variability that could arise from differences in instrumentation, reagents, or laboratory environments. medfilesgroup.com During inter-laboratory comparison studies or method transfers, both the sending and receiving laboratories analyze the same set of samples spiked with the internal standard. The consistency of the analyte/internal standard response ratio between labs is a key criterion for a successful transfer, demonstrating the method's reproducibility. medfilesgroup.com This ensures that quality control testing will yield equivalent results regardless of the testing site, which is essential for global pharmaceutical supply chains.

Mechanistic Pharmacological Investigations Pre Clinical/in Vitro Context

In Vitro Receptor Binding Affinity Studies of (S)-9-Hydroxy Risperidone (B510) Enantiomers

9-Hydroxy Risperidone, the primary active metabolite of risperidone, is a chiral molecule existing as (S)- and (R)-enantiomers. The (+)-enantiomer corresponds to the (S)-configuration. benthamscience.comresearchgate.net In vitro studies indicate that the racemic mixture of 9-Hydroxy Risperidone (known as paliperidone) possesses a receptor binding profile that is broadly similar to the parent compound, risperidone. researchgate.netnih.gov This profile is characterized by a potent combination of serotonin (B10506) type 2A (5-HT2A) and dopamine (B1211576) type 2 (D2) receptor antagonism. nih.gov

The therapeutic activity of paliperidone (B428) is believed to be mediated through this dual antagonism at central D2 and 5-HT2A receptors. drugbank.com In addition to these primary targets, paliperidone also demonstrates antagonist activity at α1 and α2 adrenergic receptors and at histamine (B1213489) H1 receptors. drugbank.comwikipedia.org It is noted to have a weaker affinity for α1- and α2-adrenergic receptors when compared directly to risperidone under the same in vitro conditions. nih.gov Paliperidone is reported to lack affinity for cholinergic and muscarinic receptors. nih.gov

While comprehensive, direct comparative studies detailing the specific binding affinities (Ki values) of the purified (S)- and (R)-enantiomers across a wide range of receptors are not extensively detailed in publicly available literature, the pharmacological activity of the active moiety (risperidone plus 9-hydroxy risperidone) is well-established. The general binding profile of racemic 9-Hydroxy Risperidone is summarized below.

Cellular Mechanism of Action Studies Using Labeled Compounds as Probes

Isotopically labeled compounds, such as (S)-9-Hydroxy Risperidone-d4, are invaluable tools in pharmacological research. The primary and most extensively documented application of deuterated risperidone and its metabolites is as internal standards for analytical quantification in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for accurately measuring the concentration of the active analytes in biological matrices like plasma or serum during pharmacokinetic studies. nih.govnih.gov

The stability and distinct mass of the deuterated standard allow it to be distinguished from the unlabeled endogenous compound, ensuring precise and reproducible quantification. While this application is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, it does not represent a use as a "probe" for elucidating cellular mechanisms of action in the traditional sense, such as in receptor occupancy imaging or cellular uptake assays. The scientific literature does not provide significant evidence of this compound being used as a direct probe to investigate downstream cellular signaling or other mechanistic pathways in vitro.

Investigation of Stereoselective Interactions with Molecular Targets in Biochemical Assays

A significant area of investigation for 9-Hydroxy Risperidone enantiomers involves their stereoselective interactions with metabolic enzymes, a key type of molecular target. Biochemical assays using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have demonstrated a pronounced stereoselectivity in the formation of 9-Hydroxy Risperidone from its parent compound, risperidone.

In vitro studies have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for the 9-hydroxylation of risperidone. nih.gov The interaction with these enzymes is highly stereoselective:

CYP2D6: This enzyme almost exclusively produces the (+)-9-Hydroxy Risperidone enantiomer, which is the (S)-enantiomer. nih.gov In assays with recombinant human CYP2D6, it was the only metabolite formed. nih.gov The formation of (+)-(S)-9-Hydroxy Risperidone is strongly inhibited by quinidine (B1679956), a potent CYP2D6 inhibitor. nih.gov

CYP3A4/CYP3A5: The CYP3A subfamily catalyzes the formation of the (-)-9-Hydroxy Risperidone enantiomer, which is the (R)-enantiomer. nih.gov However, the formation rate is substantially lower compared to the CYP2D6-mediated pathway. This pathway is strongly inhibited by the CYP3A4 inhibitor, ketoconazole (B1673606). nih.gov

These findings from biochemical assays clearly demonstrate a stereoselective interaction between risperidone and the active sites of major drug-metabolizing enzymes. The enzymatic preference of CYP2D6 for producing the (S)-enantiomer establishes it as the major metabolic pathway under most clinical conditions. nih.gov

Further studies comparing the downstream signaling profiles of risperidone and racemic paliperidone have noted differences in the regulation of cellular signal transduction cascades, suggesting that the addition of the hydroxyl group can influence receptor conformations and subsequent cellular responses. nih.gov However, these functional assays did not resolve the specific contributions of the individual (S) and (R) enantiomers to these effects.

Future Research Avenues and Methodological Advancements

Emerging Technologies for Deuterium (B1214612) Labeling and High-Throughput Analysis

The synthesis and analysis of deuterated compounds like (S)-9-Hydroxy Risperidone-d4 are continually being refined by technological innovation. Advances in deuterium labeling and analytical throughput are critical for expanding their application.

Deuterium Labeling Technologies: Recent progress in synthetic chemistry has introduced more efficient and selective methods for deuterium incorporation. researchgate.net Traditional methods often involve multi-step syntheses, but emerging techniques aim for late-stage deuteration, which allows for the introduction of deuterium atoms into a complex molecule at a later point in the synthetic sequence. This is particularly efficient for preparing deuterated standards.

Methods such as iridium-catalyzed hydrogen isotope exchange (HIE) are becoming more prominent, enabling selective and efficient labeling of complex pharmaceuticals. musechem.com Another area of development is flow chemistry, which facilitates deuterodehalogenation using heavy water as the deuterium source in a continuous, controlled process. colab.ws These methods offer advantages over older techniques like reductive deuteration or simple H/D exchange, which can sometimes lack selectivity or require harsh conditions. Molecular Rotational Resonance (MRR) spectroscopy is also emerging as a powerful tool for accurately determining the isotopic purity and composition of deuterated compounds, offering a more detailed analysis than traditional NMR or mass spectrometry. acs.org

Table 1: Comparison of Deuterium Labeling Technologies
TechnologyPrincipleAdvantagesChallenges
Catalytic Hydrogen Isotope Exchange (HIE)Uses metal catalysts (e.g., Iridium, Ruthenium) to exchange H for D atoms directly on the substrate. musechem.comresearchgate.netHigh efficiency, applicable to complex molecules, enables late-stage labeling. researchgate.netmusechem.comCatalyst cost and removal, potential for non-specific labeling.
Flow ChemistryContinuous reaction in a micro-reactor, often used for deuterodehalogenation with D2O. colab.wsEnhanced safety and control, rapid optimization, scalability. colab.wsRequires specialized equipment, potential for clogging.
Microwave-Assisted H/D ExchangeUses microwave energy to accelerate hydrogen-deuterium exchange reactions. Rapid reaction times, improved yields. Potential for side reactions due to high energy input.

High-Throughput Analysis: The demand for faster analysis in pharmaceutical research has driven the development of automated high-throughput systems. congruencemarketinsights.com In the context of this compound, this involves automated sample preparation, which minimizes variability and improves precision, coupled with rapid analytical techniques like Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). texilajournal.comnih.gov Automated liquid handlers provide efficiency but require careful optimization to avoid introducing variability. nih.gov The integration of these systems allows for the processing of large numbers of samples, which is essential in pharmacokinetic studies and clinical trials where this compound is used for precise quantification of its non-labeled analogue. texilajournal.comnih.gov

Integration of this compound in Metabolomics and Proteomics Research

Stable isotope-labeled internal standards are indispensable for achieving precision and accuracy in quantitative metabolomics and proteomics. clearsynth.com this compound serves as an ideal internal standard for the analysis of its parent drug, Risperidone (B510), and its primary active metabolite, 9-Hydroxyrisperidone, in complex biological matrices. nih.govnih.gov

In metabolomics, where the goal is the comprehensive measurement of all small molecules in a biological sample, deuterated standards are crucial for correcting analytical variations. clearsynth.com They compensate for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. clearsynth.comwisdomlib.org Because a deuterated standard like this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects, allowing for reliable correction. texilajournal.com This is vital for untargeted chiral metabolomics, an emerging field focused on the stereospecific recognition of metabolites as potential disease biomarkers. acs.org

Similarly, in targeted proteomics, stable isotope-labeled standards are used to accurately quantify specific peptides in complex mixtures. While this field more commonly uses ¹³C or ¹⁵N labels, the principles are the same. The use of deuterated standards in drug-protein interaction studies is a growing area of interest.

Table 2: Role of this compound in 'Omics' Research
Research AreaApplication of this compoundKey Benefit
Quantitative MetabolomicsInternal standard for LC-MS/MS quantification of 9-Hydroxyrisperidone.Corrects for matrix effects and variability in sample preparation and instrument response. texilajournal.comclearsynth.com
Chiral MetabolomicsProvides a stable reference for quantifying specific enantiomers of drug metabolites.Enables accurate stereospecific analysis of metabolic pathways. acs.org
PharmacoproteomicsUsed to normalize measurements when studying the effect of Risperidone on protein expression.Improves the accuracy of linking drug concentrations to proteomic changes.

Expanding Applications in Advanced Pharmaceutical Research and Development

The application of this compound extends beyond its use as a simple internal standard for bioequivalence studies. Its properties make it valuable in various stages of advanced pharmaceutical research and development (R&D).

One key area is in detailed absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net By using deuterated compounds, researchers can trace the metabolic fate of a drug with high precision. clearsynth.com For Risperidone, this includes investigating the stereospecific metabolism to (S)- and (R)-9-Hydroxy Risperidone, primarily mediated by cytochrome P450 enzymes like CYP2D6 and CYP3A4. nih.govnih.gov

Furthermore, the "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolism are replaced with deuterium. nih.gov This can slow down the rate of metabolism due to the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile, such as increasing its half-life or reducing the formation of toxic metabolites. musechem.comresearchgate.net While this compound is primarily an internal standard, research into deuterated versions of active pharmaceutical ingredients (APIs) is a major focus in drug discovery. nih.gov The insights gained from using deuterated standards in metabolic studies can inform the design of these next-generation deuterated drugs. clearsynth.comresearchgate.net

Development of Novel Chiral Derivatization and Separation Reagents

The analysis of chiral compounds like (S)-9-Hydroxy Risperidone is critical, as enantiomers can have different pharmacological activities. americanpharmaceuticalreview.com A significant area of research is the development of new methods to separate and quantify these enantiomers.

Chiral derivatization is a technique where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. researchgate.net Research is focused on creating novel CDAs that react quickly and efficiently and enhance detection by mass spectrometry. nih.govresearchgate.net For a hydroxyl-containing compound like 9-Hydroxy Risperidone, reagents such as diacetyl-tartaric anhydride (B1165640) (DATAN) can be used for simultaneous derivatization of hydroxyl and amine groups. acs.orgnih.gov

In parallel, advances in chiral separation techniques offer direct separation of enantiomers without derivatization. nih.gov This includes the development of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which provide improved resolution and faster analysis times. researchgate.netchromatographyonline.com Capillary electrophoresis (CE) has also emerged as a powerful tool for chiral analysis, offering high efficiency and low sample consumption. americanpharmaceuticalreview.comnih.gov The development of these advanced separation methods, often coupled with tandem mass spectrometry, is crucial for the stereoselective analysis of drugs and their metabolites. americanpharmaceuticalreview.com

Table 3: Comparison of Chiral Analysis Strategies
StrategyDescriptionAdvantagesDisadvantages
Indirect (Chiral Derivatization)Enantiomers are converted to diastereomers using a chiral reagent, then separated on an achiral column. nih.govCan use standard LC columns; may improve detection sensitivity. nih.govresearchgate.netRequires an additional reaction step; potential for racemization. nih.gov
Direct (Chiral Stationary Phase)Enantiomers are separated directly on a column containing a chiral selector (CSP). researchgate.netchromatographyonline.comNo derivatization needed; simpler workflow. nih.govCSP columns can be expensive and less robust; method development can be complex. chromatographyonline.com
Capillary Electrophoresis (CE)Separation is based on the differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. americanpharmaceuticalreview.comHigh separation efficiency, very low sample/reagent consumption. americanpharmaceuticalreview.comLower sensitivity compared to LC-MS for some applications.

Q & A

Q. What are best practices for reporting negative or inconclusive results in studies on this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo. Use the "Results Blindness" framework to predefine statistical thresholds for significance in hypotheses. Discuss methodological limitations (e.g., sample size, assay sensitivity) transparently in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.